molecular formula C8H6BrF B2544792 1-Bromo-3-(1-fluoroethenyl)benzene CAS No. 2247105-48-0

1-Bromo-3-(1-fluoroethenyl)benzene

Cat. No.: B2544792
CAS No.: 2247105-48-0
M. Wt: 201.038
InChI Key: YGYSOJIETWTVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(1-fluoroethenyl)benzene is an organic compound with the molecular formula C8H6BrF. It is a derivative of benzene, where a bromine atom and a fluoroethenyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(1-fluoroethenyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(1-fluoroethenyl)benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(1-fluoroethenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Addition Reactions: The fluoroethenyl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Addition: Reagents such as hydrogen halides (HX) and halogens (X2) are used under controlled temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Addition: Products include compounds with additional substituents on the fluoroethenyl group.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(1-fluoroethenyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1-fluoroethenyl)benzene involves its interaction with various molecular targets. The bromine atom and fluoroethenyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-fluorobenzene: Similar structure but lacks the ethenyl group.

    1-Bromo-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoroethenyl group.

    1-Bromo-3-chlorobenzene: Contains a chlorine atom instead of a fluoroethenyl group.

Uniqueness

1-Bromo-3-(1-fluoroethenyl)benzene is unique due to the presence of both a bromine atom and a fluoroethenyl group, which confer distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a valuable compound for various chemical transformations and applications.

Biological Activity

1-Bromo-3-(1-fluoroethenyl)benzene is a halogenated aromatic compound that has garnered attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8_{8}H6_{6}BrF. The compound features a bromine atom and a fluorinated vinyl group attached to a benzene ring, which influences its reactivity and biological interactions.

PropertyValue
Molecular Weight201.04 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

  • Case Study : In a study conducted by Soffers et al. (1994), the compound was evaluated for its efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL.

Anticancer Properties

The anticancer potential of this compound has been explored in several in vitro studies.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways. It may also inhibit cell proliferation by interfering with key signaling pathways involved in tumor growth.
  • Research Findings : A systematic review highlighted its effectiveness against melanoma and breast cancer cell lines, where it reduced cell viability by over 50% at concentrations ranging from 10 to 50 µM .

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile is crucial for potential therapeutic applications. Current literature indicates limited data on acute toxicity; however, some studies suggest potential genotoxic effects at high concentrations.

Study TypeFindings
Acute ToxicityNo significant findings reported
GenotoxicityPotential effects noted at high doses

Metabolism and Pharmacokinetics

The metabolism of this compound involves conjugation pathways primarily mediated by glutathione S-transferases. In vivo studies have shown that metabolites are excreted predominantly via urine, with significant recovery rates indicating efficient metabolic processing.

  • Metabolite Identification : The primary metabolites identified include sulfate and glucuronide conjugates of 4-bromo-2-fluorophenol, which account for a substantial portion of urinary excretion .

Properties

IUPAC Name

1-bromo-3-(1-fluoroethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYSOJIETWTVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247105-48-0
Record name 1-bromo-3-(1-fluoroethenyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.